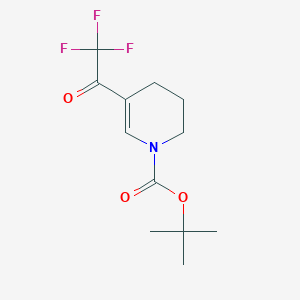

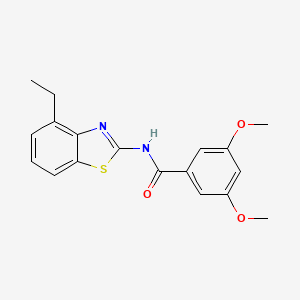

Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed when no longer needed . The trifluoroacetyl group is a type of acyl group that is often used in organic synthesis due to its reactivity . Tetrahydropyridine is a type of heterocyclic compound that contains a nitrogen atom . Carboxylates are salts or esters of carboxylic acids and have various applications in the chemical industry .

Synthesis Analysis

The synthesis of such compounds usually involves several steps, including the protection of reactive groups, the formation of the desired bonds, and the removal of protecting groups . TheAplicaciones Científicas De Investigación

Synthetic Applications

Tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is utilized in various synthetic organic chemistry applications. For instance, it has been used in the coupling reactions of arylboronic acids with partially reduced pyridine derivatives to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its utility in creating complex organic structures (Wustrow & Wise, 1991). Additionally, the compound has been involved in reactions with trifluoroacetic acid, leading to the formation of various intermediates and products in the synthesis of bioactive molecules (Görlitzer & Baltrusch, 2000).

Chemoselective Deprotection

It has been used in chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis (PTC) conditions, leading to the synthesis of tert-butyl 2-amino carboxylates, highlighting its role in the selective removal of protecting groups in organic synthesis (Albanese et al., 1997).

Crystal Structure Analysis

The compound has been subject to X-ray crystallography studies, which revealed its structural properties and molecular packing in crystals, providing insights into its chemical behavior and potential applications in materials science (Didierjean et al., 2004).

Photolysis Studies

In the field of photochemistry, derivatives of tert-butyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate have been investigated for their photolysis behavior, contributing to the understanding of light-induced chemical transformations and their potential applications in photodynamic therapy and photoresponsive materials (Ivanov et al., 2020).

Diels-Alder Reactions

The compound has also been used in Diels-Alder reactions, demonstrating its utility in cycloaddition reactions to form complex cyclic structures, which are fundamental in the synthesis of natural products and pharmaceuticals (Moskalenko & Boev, 2014).

Propiedades

IUPAC Name |

tert-butyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGVELKCSKEUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2816902.png)

![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2816903.png)

![O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2816913.png)

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)

![2-(4-methoxyphenyl)-3-(propylthio)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2816922.png)

![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)